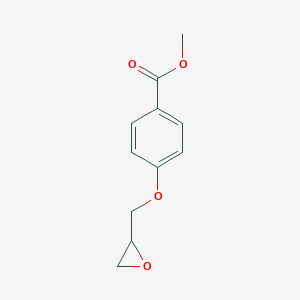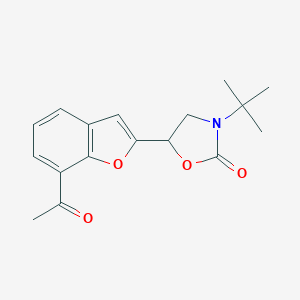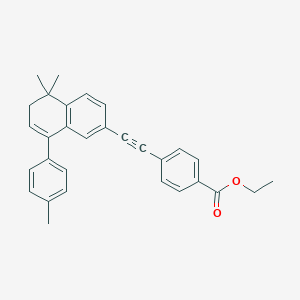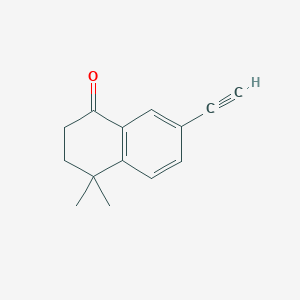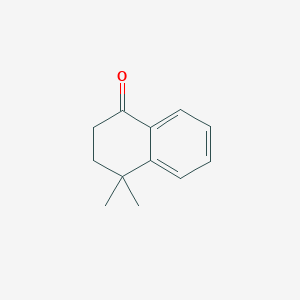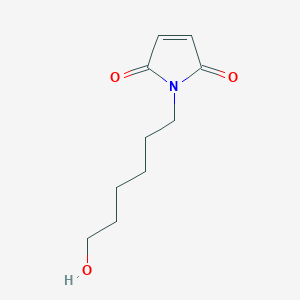
6-马来酰亚胺-1-己醇
描述
6-Maleimido-1-hexanol is a maleimide compound with a pendant hexanol moiety . It has been described as a useful dienophile for Diels-Alder reactions with butadienyl glucosides in the synthesis of gluco-organic compounds .
Molecular Structure Analysis
The molecular formula of 6-Maleimido-1-hexanol is C10H15NO3 . The IUPAC name is 1-(6-hydroxyhexyl)pyrrole-2,5-dione . The canonical SMILES representation is C1=CC(=O)N(C1=O)CCCCCCO .Physical And Chemical Properties Analysis
The molecular weight of 6-Maleimido-1-hexanol is 197.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has 6 rotatable bonds . The topological polar surface area is 57.6 Ų . The complexity of the compound is 230 .科学研究应用
Pharmaceuticals and Intermediates
6-Maleimido-1-hexanol is used in the pharmaceutical industry as an intermediate . Intermediates are compounds that are used in the synthesis of the active pharmaceutical ingredient. Unfortunately, specific details about its use in this context are not readily available.
Immunology Research
There is some evidence that 6-Maleimido-1-hexanol may be used in immunology research . It is involved in studies related to myeloid-derived suppressor cells (MDSCs) and their role in immune suppression. However, the exact nature of its use in this context is not clear from the available information.
Building Blocks in Chemical Synthesis
6-Maleimido-1-hexanol is used as a building block in chemical synthesis . Building blocks are simple compounds that are used to create more complex molecules in chemical reactions.
属性
IUPAC Name |
1-(6-hydroxyhexyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMIVBMALOISKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479910 | |
| Record name | 6-Maleimido-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Maleimido-1-hexanol | |
CAS RN |
157503-18-9 | |
| Record name | 6-Maleimido-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


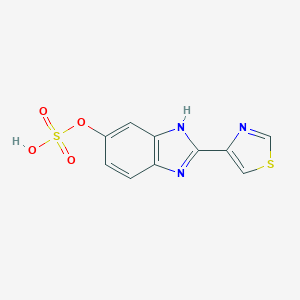
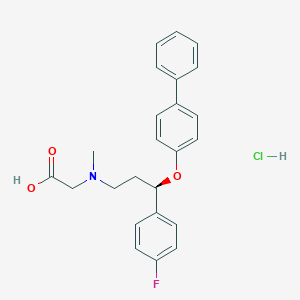




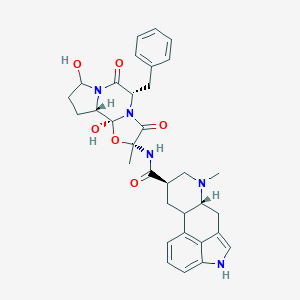
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)
